molecular formula C23H14BrClN2O5 B14095537 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14095537
M. Wt: 513.7 g/mol
InChI Key: XZOZWNARAZXDNI-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines bromine, chlorine, hydroxyl, and methoxy functional groups, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:

    Bromination: Introduction of the bromine atom to the phenyl ring.

    Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups.

    Cyclization: Formation of the chromeno[2,3-c]pyrrole core structure.

    Chlorination: Introduction of the chlorine atom to the pyridine ring.

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of the chromeno[2,3-c]pyrrole core.

    Substitution: Replacement of halogen atoms with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as:

  • 1-(3-Bromo-4-hydroxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(3-Bromo-4-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

The uniqueness of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H14BrClN2O5

Molecular Weight

513.7 g/mol

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H14BrClN2O5/c1-31-16-9-11(8-14(24)21(16)29)19-18-20(28)13-4-2-3-5-15(13)32-22(18)23(30)27(19)17-7-6-12(25)10-26-17/h2-10,19,29H,1H3

InChI Key

XZOZWNARAZXDNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O)Br)O

Origin of Product

United States

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